molecular formula C24H22N4O4S2 B5246198 2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5246198
M. Wt: 494.6 g/mol
InChI Key: ARNURFVTDKIRLZ-ODLFYWEKSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:

  • Pyrido-pyrimidinone scaffold: Provides rigidity and π-conjugation, enhancing binding interactions with biological targets .
  • (Z)-configured thiazolidin-5-ylidene moiety: The thioxo and propyl groups on the thiazolidinone ring influence tautomerism and redox activity, critical for pharmacological properties .

Synthetic routes typically involve condensation of pyrido-pyrimidinone precursors with thiazolidinone derivatives under reflux conditions, as seen in analogous compounds (e.g., ethanol with sodium acetate as a base) .

Properties

IUPAC Name

(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S2/c1-3-8-28-23(30)19(34-24(28)33)11-16-20(26-21-14(2)5-4-9-27(21)22(16)29)25-12-15-6-7-17-18(10-15)32-13-31-17/h4-7,9-11,25H,3,8,12-13H2,1-2H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNURFVTDKIRLZ-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC5=C(C=C4)OCO5)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC5=C(C=C4)OCO5)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the 1,3-benzodioxole moiety, which can be synthesized by cyclization of catechol with dichloromethane under basic conditions . This intermediate is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group .

The next step involves the formation of the pyrido[1,2-a]pyrimidin-4-one core. This can be achieved through a condensation reaction between an appropriate pyrimidine derivative and a suitable aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Mechanism of Action

The mechanism of action of 2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects . Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrido-pyrimidinone + thiazolidinone 1,3-Benzodioxol-5-ylmethyl, propyl, (Z)-thioxo Under investigation (hypothetical anti-inflammatory/antimicrobial)
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10a) Pyrazolo-pyrimidinone + thiazolidinone Phenyl, methyl, thioxo Anti-inflammatory, ulcerogenicity studies
5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10b) Pyrazolo-pyrimidinone + thiazolidinone 4-Chlorophenyl, methyl, thioxo Enhanced antimicrobial activity vs. 10a
2-(Allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone + thiazolidinone Allylamino, 1,3-benzodioxol-5-ylmethyl, thioxo Structural analog; unconfirmed activity

Key Observations :

Core Scaffold Differences: The target compound’s pyrido-pyrimidinone core (vs. Thiazolidinone rings in all compounds exhibit thioxo groups, which stabilize radical intermediates or coordinate metal ions in biological systems .

Substituent Effects: 1,3-Benzodioxol group: Unique to the target compound and its allylamino analog (), this group may improve metabolic stability compared to phenyl/chlorophenyl groups in 10a/b . Propyl vs. Aryl Groups: The target’s propyl chain on the thiazolidinone (vs. phenyl in 10a) reduces steric hindrance, possibly favoring binding to hydrophobic enzyme pockets .

Synthetic Pathways: All compounds utilize condensation reactions with thiazolidinone precursors. However, the target compound’s benzodioxolmethyl group requires additional protection/deprotection steps, increasing synthesis complexity vs. 10a/b .

Pharmacological and Physicochemical Properties

Table 2: Activity and Solubility Profiles

Compound LogP (Predicted) Aqueous Solubility (mg/mL) Notable Activity
Target Compound 3.8 0.12 Hypothesized: Anti-inflammatory (via COX-2 inhibition), moderate antimicrobial
10a 4.2 0.08 Anti-inflammatory (IC₅₀ = 12 µM), low ulcerogenicity
10b 4.5 0.05 Antimicrobial (MIC = 8 µg/mL vs. S. aureus), higher cytotoxicity

Discussion :

  • Lipophilicity : The target compound’s lower LogP (3.8 vs. 4.2–4.5 for 10a/b) suggests improved solubility, attributed to the benzodioxol group’s polarity .
  • Bioactivity: While 10a/b show validated anti-inflammatory/antimicrobial effects, the target compound’s activity remains theoretical.
  • Toxicity: The allylamino analog () may exhibit higher reactivity (and toxicity) due to the unsaturated allyl group, absent in the target compound .

Biological Activity

The compound 2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C29H24N4O4SC_{29}H_{24}N_{4}O_{4}S, and it features several functional groups that may contribute to its biological activity. The presence of the benzodioxole moiety is particularly notable for its role in various pharmacological effects.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, compounds structurally similar to the target compound have shown significant inhibition of α-amylase, an enzyme crucial for carbohydrate metabolism. One study reported IC50 values of 0.85 µM and 0.68 µM for related compounds against α-amylase, indicating strong inhibitory activity .

Anticancer Activity

The anticancer properties of related pyrido[1,2-a]pyrimidine derivatives have been investigated extensively. In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against various cancer cell lines while showing minimal toxicity towards normal cells. For example, compounds with similar structures were noted to have IC50 values ranging from 26 to 65 µM against multiple cancer cell lines . This suggests that the target compound may also possess selective anticancer properties.

The mechanisms through which these compounds exert their biological effects are diverse:

  • Enzyme Inhibition : The inhibition of α-amylase suggests potential use in managing diabetes by delaying carbohydrate absorption.
  • Cytotoxicity : The ability to induce apoptosis in cancer cells may be linked to the structural features of the compound that interact with cellular pathways involved in cell growth and survival.

Case Study 1: Antidiabetic Activity

A study focusing on the antidiabetic effects of benzodioxole derivatives revealed that compounds displaying structural similarities to our target compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice models. The compound IIc reduced glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses .

Case Study 2: Anticancer Efficacy

In another investigation, a series of pyrido[1,2-a]pyrimidine derivatives were synthesized and tested for anticancer activity. The results indicated that these compounds could inhibit cell proliferation in a dose-dependent manner across several cancer types, highlighting their potential as therapeutic agents .

Data Tables

Biological Activity IC50 Value (µM) Reference
α-Amylase Inhibition0.68 - 0.85
Cytotoxicity (Cancer Cells)26 - 65
Blood Glucose Reduction (Diabetic Mice)Significant reduction from 252.2 to 173.8 mg/dL

Q & A

Q. What are the optimized synthetic routes and critical reaction parameters for synthesizing the compound with high yield and purity?

The synthesis involves multi-step reactions, including condensation of the pyrido[1,2-a]pyrimidinone core with thiazolidinone derivatives. Key parameters include:

  • Catalysts : Use of palladium or copper catalysts for cross-coupling reactions to introduce substituents (e.g., benzodioxole or propyl groups) .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres to stabilize intermediates .
  • Purification : Continuous flow reactors enhance scalability and reduce side-products compared to batch processes .
  • Temperature control : Maintain 60–80°C during cyclization steps to ensure regioselectivity .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • Spectroscopy : ¹H/¹³C NMR and IR verify functional groups (e.g., thioxo, benzodioxole) and Z-configuration of the thiazolidinone moiety .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly the (Z)-configuration of the thiazolidinone ring .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity and binding modes?

  • Quantum mechanical calculations : Use Gaussian or ORCA to model electron distribution in the thiazolidinone ring, identifying reactive sites for electrophilic substitution .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinases) to predict binding affinities and guide synthetic modifications .
  • In silico screening : Virtual libraries of structural analogs (e.g., benzodioxole or pyrimidine variants) prioritize candidates for synthesis .

Q. What strategies resolve contradictions in bioactivity data between the compound and its structural analogs?

  • Comparative SAR analysis : Map bioactivity variations using analogs from published tables (e.g., substitution at the pyrido[1,2-a]pyrimidinone core vs. thiazolidinone modifications) .
  • Dose-response assays : Test compounds across multiple cell lines (e.g., cancer vs. normal) to isolate context-dependent effects .
  • Molecular docking : Identify steric clashes or hydrogen-bond mismatches in analog-target complexes to explain reduced potency .

Q. What methodologies elucidate the compound’s interactions with cellular targets like kinases or receptors?

  • Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., KD values) for kinase inhibition .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to differentiate binding modes from analogs .
  • Mutagenesis studies : Replace key residues (e.g., catalytic lysines in kinases) to validate binding pocket interactions .

Q. How can researchers ensure stereochemical integrity during synthesis of the (Z)-configured thiazolidinone moiety?

  • Reaction optimization : Use Lewis acids (e.g., ZnCl2) to favor Z-isomer formation during imine condensation .
  • Chiral chromatography : Separate enantiomers post-synthesis using cellulose-based columns .
  • NOESY NMR : Confirm spatial proximity of protons in the Z-isomer to rule out E-configuration .

Methodological Notes

  • Data validation : Cross-reference spectroscopic data with computational predictions to resolve structural ambiguities .
  • Controlled experiments : Include analogs with incremental modifications (e.g., propyl vs. isopropyl groups) to isolate structure-activity relationships .

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